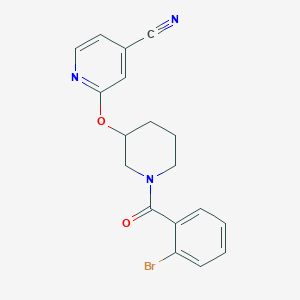

3-chloro-N-(1H-indazol-6-yl)-1-propanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-chloro-N-(1H-indazol-6-yl)-1-propanesulfonamide” is a chemical compound, but there is limited information available about its specific properties or uses .

Molecular Structure Analysis

There is no detailed molecular structure analysis available for this compound .Physical And Chemical Properties Analysis

There is no detailed physical and chemical properties analysis available for this compound .Scientific Research Applications

Anticancer Applications

These compounds have also been used in the development of anticancer drugs . Their unique structure allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells.

Antidepressant Applications

Indazole derivatives have shown potential as antidepressants . They can interact with the central nervous system and may help regulate mood disorders.

Anti-inflammatory Applications

Indazole compounds have demonstrated anti-inflammatory activity . They can be used in the development of drugs for conditions like arthritis and other inflammatory diseases .

Antibacterial Applications

These compounds have been found to have antibacterial properties . They can inhibit the growth of certain bacteria, making them useful in the fight against bacterial infections.

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from replicating, slowing the progression of the disease.

Serotonin Receptor Antagonists

Indazole derivatives have been used as serotonin receptor antagonists . These compounds can block the action of serotonin, a neurotransmitter, and are used in the treatment of various psychiatric and neurological disorders.

Aldol Reductase Inhibitors

These compounds have been used as aldol reductase inhibitors . Aldol reductase is an enzyme involved in the metabolism of glucose. Inhibiting this enzyme can be beneficial in the management of complications related to diabetes.

Mechanism of Action

Target of Action

Indazole-containing compounds, which include this compound, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole-containing compounds generally work by inhibiting, regulating, or modulating their target proteins, leading to changes in cellular processes .

Biochemical Pathways

Indazole-containing compounds are known to interact with a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (27374) and formula (C10H12ClN3O2S) are known , which could potentially influence its pharmacokinetic properties.

Result of Action

Indazole-containing compounds have been shown to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

properties

IUPAC Name |

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2S/c11-4-1-5-17(15,16)14-9-3-2-8-7-12-13-10(8)6-9/h2-3,6-7,14H,1,4-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXKTZOAOUDBMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NS(=O)(=O)CCCCl)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3,5-Dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione](/img/structure/B2371497.png)

![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)

![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)

![{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B2371509.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)